N-benzhydrylbenzamide
Overview
Description
N-benzhydrylbenzamide is a chemical compound with the molecular formula C20H17NO . It has a molecular weight of 287.4 g/mol . The IUPAC name for this compound is this compound .
Synthesis Analysis
This compound was synthesized using Gabriel synthesis and Scotten-Baumann benzoylation reactions . The FTIR spectrum of this compound shows the presence of various functional groups such as amide, aromatic groups, and stretching vibrations for benzene derivatives .Molecular Structure Analysis
The 1H NMR spectrum of this compound confirmed the presence of amide and phenyl group hydrogens whereas the 13C NMR spectrum shows the presence of aromatic carbons and carbonyl group carbon .Chemical Reactions Analysis
The synthesis of this compound involves Gabriel synthesis and Scotten-Baumann benzoylation reactions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 287.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 4 . The exact mass of the compound is 287.131014166 g/mol .Scientific Research Applications
Antiproliferative Activity in Cancer Research
N-benzhydrylbenzamide derivatives have been studied for their antiproliferative activity on cancer cell lines, including human liver hepatocellular carcinoma and human breast cancer. These compounds show a significant inhibitory effect on cell growth, with some demonstrating a proapoptotic effect, particularly on breast cancer cell lines (Corbo et al., 2016).
Development of Specific Catalysts
Research has been conducted on designing tailor-made catalysts for organic reactions using compounds like this compound. These compounds can act as templates to create specific adsorption sites on surfaces, demonstrating an enzyme-like specific catalytic function (Morihara, Kurihara, & Suzuki, 1988).
Inhibition of NFκB Activation and Apoptosis Induction
N-substituted benzamides, a category that includes this compound, have been studied for their ability to inhibit NFκB activation and induce apoptosis in vitro. These compounds show potential as sensitizers for radio- or chemotherapy, with some variants showing distinct effects in inducing apoptosis or inhibiting NFκB activation (Liberg, Lazarevic, Pero, & Leanderson, 1999).
Metabolic Conversion in Biochemical Pharmacology
Studies have explored the metabolic conversion of this compound derivatives, investigating their stability and transformation into different compounds, such as N-(hydroxymethyl) compounds, which have been identified as metabolites in various contexts (Ross, Farmer, Gescher, Hickman, & Threadgill, 1983).
Electrophysiological Activity in Cardiac Research
N-substituted benzamides, including this compound, have been synthesized and evaluated for their cardiac electrophysiological activity. Some of these compounds exhibit potential as selective class III agents for cardiac applications (Morgan et al., 1990).
Mechanism of Action
Target of Action
N-Benzhydrylbenzamide is a small molecule that structurally mimics CD40 Ligand (CD40L) . The primary targets of this compound are the CD40 receptor and its ligand, CD40L . The interaction between CD40L and the CD40 receptor plays a crucial role in the regulation of T cell-dependent B cell proliferation, differentiation, and antibody production .
Mode of Action
This compound interferes with the interaction between CD40L and the CD40 receptor . By mimicking the structure of CD40L, this compound can bind to the CD40 receptor, potentially blocking the interaction between CD40 and CD40L . This interference could disrupt the normal signaling pathways and lead to changes in immune response.
Biochemical Pathways
Given its target, it is likely involved in the regulation of immune response pathways, particularly those involving t cell-dependent b cell proliferation, differentiation, and antibody production .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its interference with the CD40-CD40L interaction . By blocking this interaction, this compound could potentially alter immune responses, particularly those involving T cells and B cells . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-benzhydrylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO/c22-20(18-14-8-3-9-15-18)21-19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19H,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMNSMRPXCPPFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10276951 | |
Record name | N-benzhydrylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10276951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1485-72-9 | |
Record name | N-(DIPHENYLMETHYL)BENZAMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-benzhydrylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10276951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-BENZHYDRYLBENZAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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